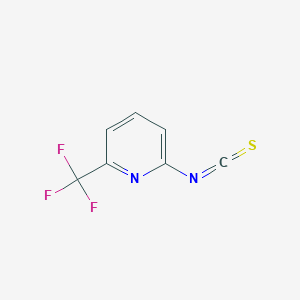
2-Isothiocyanato-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-6-(trifluoromethyl)pyridine is an organic compound that features both an isothiocyanate group and a trifluoromethyl group attached to a pyridine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-6-(trifluoromethyl)pyridine typically involves the introduction of the isothiocyanate group to a pyridine ring that already contains a trifluoromethyl group. One common method involves the reaction of 2-amino-6-(trifluoromethyl)pyridine with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
2-Amino-6-(trifluoromethyl)pyridine+Thiophosgene→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2-Isothiocyanato-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein modification. The isothiocyanate group can form covalent bonds with amino acid residues in proteins, making it useful in biochemical research.
Medicine: Investigated for its potential use in drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals. Its reactivity makes it suitable for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-6-(trifluoromethyl)pyridine involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can alter the function of the target molecule, leading to various biological effects. The trifluoromethyl group contributes to the compound’s lipophilicity and metabolic stability, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-Isothiocyanato-4-(trifluoromethyl)pyridine
- 2-Isothiocyanato-5-(trifluoromethyl)pyridine
- 2-Isothiocyanato-3-(trifluoromethyl)pyridine
Uniqueness
2-Isothiocyanato-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where other isomers may not be as effective.
Properties
Molecular Formula |
C7H3F3N2S |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
2-isothiocyanato-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)5-2-1-3-6(12-5)11-4-13/h1-3H |
InChI Key |
OZILOYVQDXKOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N=C=S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


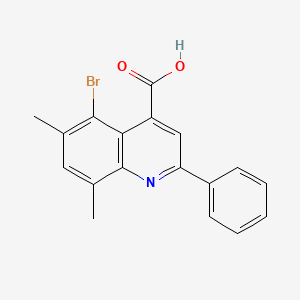

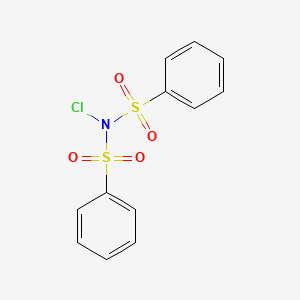

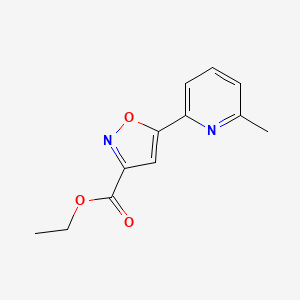

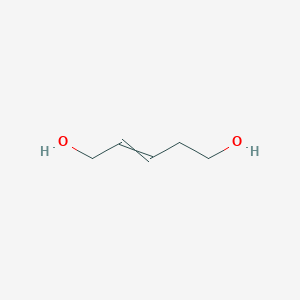
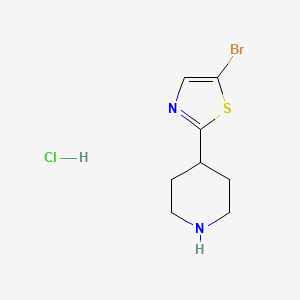
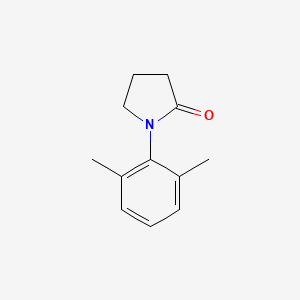
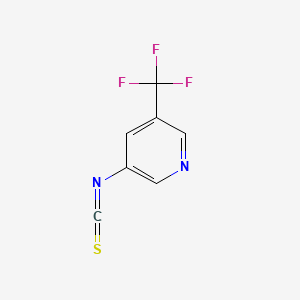
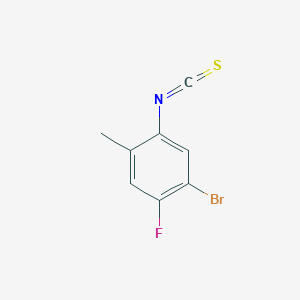
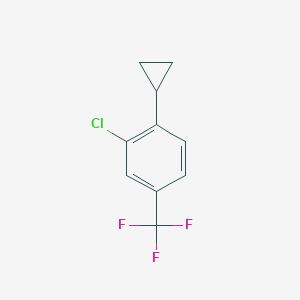

![2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid](/img/structure/B13692143.png)
